molecular formula C22H24O8 B11710160 6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde

6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde

Cat. No.: B11710160
M. Wt: 416.4 g/mol
InChI Key: SOLPWDCYJSBYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde is a complex organic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The presence of multiple oxygen atoms in its structure allows it to interact with metal ions, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo-18-crown-6 with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms in the crown ether ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted crown ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring interact with the metal ions, stabilizing them and facilitating their transport across membranes or their incorporation into coordination complexes . This property is particularly useful in phase-transfer catalysis and ion transport studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde is unique due to its specific arrangement of oxygen atoms and aldehyde groups, which confer distinct chemical reactivity and ion-binding properties. Its ability to form stable complexes with metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,25-dicarbaldehyde

InChI

InChI=1S/C22H24O8/c23-15-17-1-3-19-21(13-17)29-11-7-26-8-12-30-22-14-18(16-24)2-4-20(22)28-10-6-25-5-9-27-19/h1-4,13-16H,5-12H2

InChI Key

SOLPWDCYJSBYEY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C=O)OCCOCCOC3=C(C=CC(=C3)C=O)OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.